![molecular formula C25H35N3O3 B12095368 2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is a synthetic compound with a complex structure that includes a hydroxyphenylethyl group, valine, leucine, and an anilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide typically involves the following steps:
Formation of the Hydroxyphenylethyl Group: This step involves the reaction of phenylacetaldehyde with a suitable reducing agent to form 2-hydroxy-1-phenylethanol.
Peptide Bond Formation: The hydroxyphenylethyl group is then coupled with valine and leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Anilide Formation: Finally, the resulting peptide is reacted with aniline under suitable conditions to form the anilide moiety.
Industrial Production Methods: Industrial production of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the hydroxyphenylethyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the peptide backbone can be reduced to form an alcohol.
Substitution: The anilide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-oxo-1-phenylethanol.
Reduction: Formation of 2-hydroxy-1-phenylethanol.
Substitution: Formation of substituted anilides.
Aplicaciones Científicas De Investigación
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological pathways involving peptides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenylethyl group may interact with active sites of enzymes, while the peptide backbone can mimic natural peptides, influencing biological pathways. The anilide moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-amide
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-ester
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-thioester
Comparison: N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is unique due to its anilide moiety, which may confer distinct chemical and biological properties compared to its amide, ester, and thioester analogs. The anilide group can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H35N3O3 |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C25H35N3O3/c1-17(2)15-21(24(30)26-20-13-9-6-10-14-20)28-25(31)23(18(3)4)27-22(16-29)19-11-7-5-8-12-19/h5-14,17-18,21-23,27,29H,15-16H2,1-4H3,(H,26,30)(H,28,31) |
Clave InChI |
ZQVWSJFZTHUZSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


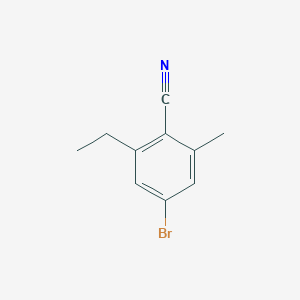
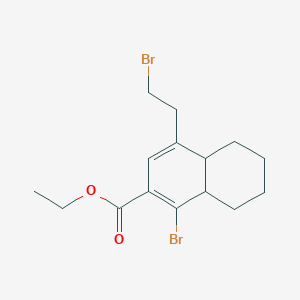
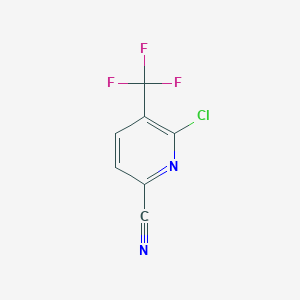
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)



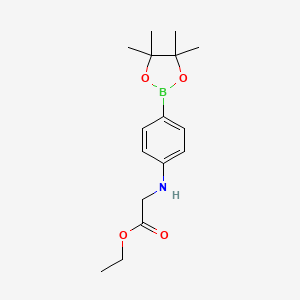
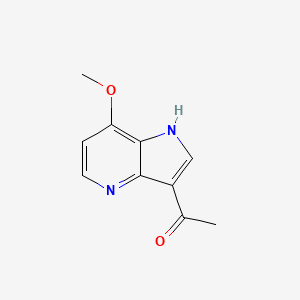
![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
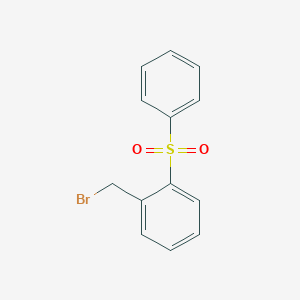


![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)
